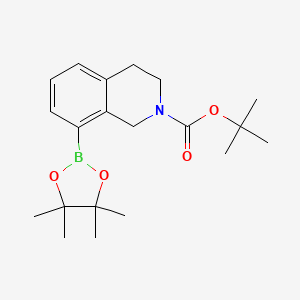

tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a boronic ester-functionalized tetrahydroisoquinoline derivative. Its molecular formula is C₂₀H₃₀BNO₄ (MW: 359.27 g/mol), featuring a pinacol boronate group at the 8-position of the isoquinoline ring and a tert-butoxycarbonyl (Boc) protecting group at the 2-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems, critical in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30BNO4/c1-18(2,3)24-17(23)22-12-11-14-9-8-10-16(15(14)13-22)21-25-19(4,5)20(6,7)26-21/h8-10H,11-13H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQIXYVDJQBWQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3CN(CCC3=CC=C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves a multi-step reaction process. One common method includes the reaction of 3,4-dihydroisoquinoline-2(1H)-carboxylate with a boronic acid derivative under specific conditions, such as the presence of a palladium catalyst and a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The dihydroisoquinoline moiety can be reduced to form isoquinoline derivatives.

Substitution: The boronic ester group can participate in substitution reactions with different nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a palladium catalyst.

Major Products Formed:

Oxidation: Boronic acids and their derivatives.

Reduction: Isoquinoline and its derivatives.

Substitution: Various substituted boronic esters and their derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules, including pharmaceuticals and natural products. Its boronic ester group is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura reaction.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to form stable complexes with biological molecules makes it a valuable tool in drug discovery and development.

Medicine: In medicinal chemistry, tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is used in the design and synthesis of new therapeutic agents. Its structural complexity allows for the creation of compounds with specific biological activities.

Industry: In the chemical industry, this compound is used in the production of advanced materials and catalysts. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism by which tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Substituent Position and Physicochemical Properties

The position of the boronic ester group on the isoquinoline ring significantly influences reactivity and applications. Key analogs include:

*Molecular weight estimated for fluorinated analog.

Key Observations :

- Stability : The 5-substituted analog requires refrigeration (2–8°C), suggesting lower thermal stability compared to the 6-, 7-, and 8-substituted derivatives .

- Synthetic Challenges : The 8-substituted compound is often co-produced with the 6-isomer (4:1 ratio), necessitating chromatographic separation .

Key Observations :

- Regioselectivity : Pd-catalyzed borylation favors the 8- and 6-positions, but poor selectivity necessitates post-synthetic purification .

- Alternative Methods : Visible-light-mediated decarboxylation (e.g., pyrrolidine analog in ) offers stereoselectivity challenges (53:47 dr) but avoids transition metals .

Key Observations :

- The 5-substituted analog poses additional inhalation risks (H332), requiring stricter handling .

Biological Activity

The compound tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a derivative of isoquinoline featuring a boron-containing dioxaborolane moiety. This structural characteristic suggests potential biological activity due to the unique properties imparted by the dioxaborolane group. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C20H30BNO4

- Molecular Weight : 359.27 g/mol

- CAS Number : 893566-72-8

Biological Activity Overview

Research indicates that compounds containing boron often exhibit significant biological activities including:

- Antitumor Effects : Some studies suggest that isoquinoline derivatives can inhibit cancer cell proliferation.

- Neuroprotective Properties : Isoquinoline derivatives have been shown to possess neuroprotective effects in various models of neurodegeneration.

The biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : The dioxaborolane moiety can interact with enzymes through boron coordination.

- Modulation of Signaling Pathways : This compound may influence pathways associated with cell survival and apoptosis.

Anticancer Activity

A study conducted on various isoquinoline derivatives demonstrated that compounds similar to tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline exhibited significant cytotoxicity against several cancer cell lines including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

Neuroprotective Effects

Another study highlighted the neuroprotective potential of isoquinoline derivatives in models of oxidative stress:

| Treatment | Cell Viability (%) | Reactive Oxygen Species (ROS) Levels |

|---|---|---|

| Control | 100 | High |

| Compound Treatment | 85 | Reduced |

Q & A

Q. What are the typical synthetic routes for preparing tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

- Methodological Answer : The synthesis generally involves multi-step organic reactions. A common approach includes:

Core Formation : Constructing the dihydroisoquinoline scaffold via cyclization of appropriate precursors (e.g., benzylamine derivatives).

Boronate Ester Introduction : Installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via palladium-catalyzed Miyaura borylation or direct coupling with pinacolborane under inert conditions .

Protection/Deprotection : The tert-butyl carboxylate group is typically introduced using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP .

Key Considerations :

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer : Use a combination of techniques:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, dihydroisoquinoline aromatic protons at 6.5–7.5 ppm) and confirm the boronate ester’s presence (lack of B-OH signals) .

- ¹¹B NMR : A sharp peak near 30 ppm confirms the boronate ester .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns consistent with boron .

- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for the carboxylate) and B-O bonds (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this boronate ester?

- Methodological Answer : Variables to Test :

- Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for sterically hindered systems .

- Base : K₂CO₃ or Cs₂CO₃ in mixed solvents (THF/H₂O or dioxane/H₂O) to enhance solubility .

- Temperature : 80–100°C for 12–24 hours under argon .

Data Contradiction Analysis : - Low yields may arise from boronate ester hydrolysis (avoid protic solvents) or Pd catalyst deactivation (use fresh ligands).

- Steric Effects : The dihydroisoquinoline’s rigid structure may slow transmetallation; try bulkier ligands (e.g., XPhos) .

Q. How to resolve discrepancies in reaction outcomes (e.g., unexpected by-products)?

- Methodological Answer : Root Cause Analysis :

- By-Product Identification : Use LC-MS or GC-MS to detect deboronated intermediates or dimerization products.

- Reagent Purity : Ensure boronate esters are anhydrous (check ¹¹B NMR for hydrolysis signals) .

Mitigation Strategies : - Stoichiometry Adjustments : Increase aryl halide equivalents to drive coupling completion.

- Additives : Add molecular sieves to scavenge moisture or TBAB (tetrabutylammonium bromide) to enhance phase transfer .

Q. What computational methods predict the reactivity of this compound in biological or catalytic systems?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., proteases or kinases) based on the dihydroisoquinoline scaffold’s rigidity .

- DFT Calculations : Analyze boronate ester bond dissociation energies to assess stability under catalytic conditions (e.g., B-O vs. B-C bond strengths) .

Validation : Compare computational results with experimental kinetic data (e.g., IC₅₀ values from enzyme assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.